Methyl 2-methoxyacetimidate hydrochloride
Overview
Description
Methyl 2-methoxyacetimidate hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a white crystalline substance that is highly soluble in water. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxyacetimidate hydrochloride can be synthesized through the reaction of methoxyacetic acid with methanol in the presence of hydrochloric acid. The reaction is typically carried out at low temperatures to ensure the formation of the desired product. The process involves the following steps:
- Dissolving methoxyacetic acid in methanol.
- Adding hydrochloric acid to the solution.
- Cooling the reaction mixture to -5 to 0°C.
- Allowing the reaction to proceed for 1 hour at 0°C.
- Maintaining the reaction mixture at 0 to 20°C for an additional 0.5 hours.
- Isolating the product by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in a reaction vessel equipped with cooling and stirring mechanisms. The use of dry hydrochloric acid gas is preferred to ensure the purity of the product. The final product is obtained by filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxyacetimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form methoxyacetic acid and methanol.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Conditions: Condensation reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Methoxyacetic acid and methanol are the primary products of hydrolysis.
Condensation Products: More complex molecules are formed through condensation reactions.
Scientific Research Applications
Methyl 2-methoxyacetimidate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of imidates and other nitrogen-containing compounds.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides
Mechanism of Action
The mechanism of action of methyl 2-methoxyacetimidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. In biological systems, it can modify proteins and nucleic acids by reacting with specific functional groups, thereby altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl acetimidate hydrochloride: Similar in structure but lacks the methoxy group.
Ethyl acetimidate hydrochloride: Similar but with an ethyl group instead of a methyl group.
Methoxyacetimidate hydrochloride: Similar but without the methyl group on the nitrogen atom
Uniqueness
Methyl 2-methoxyacetimidate hydrochloride is unique due to the presence of both a methoxy group and a methyl group on the nitrogen atom. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to act as both a nucleophile and an electrophile makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl 2-methoxyethanimidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-6-3-4(5)7-2;/h5H,3H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCPSFOUPVMHRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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